2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This process can be optimized to obtain various substituted imidazo[1,2-a]pyrazines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenated reagents, base catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Mechanism of Action
The mechanism of action of 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain kinases, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyrazin-3-amine
- 3-Methylimidazo[1,2-a]pyrazin-6-amine
- Pyrazolo[1,5-a]pyrimidines
Comparison: Compared to similar compounds, 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine exhibits unique properties such as enhanced stability and specific binding affinity to certain molecular targets. These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)8-9(10)13-4-3-11-5-7(13)12-8/h3-6H,10H2,1-2H3 |
InChI Key |
YFROVEREBVLIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C=CN=CC2=N1)N |
Origin of Product |
United States |
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